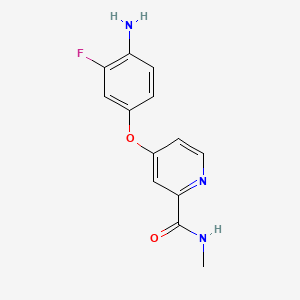

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

Vue d'ensemble

Description

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is a chemical compound with significant potential in various fields of scientific research. It is characterized by the presence of an amino group, a fluorophenoxy group, and a picolinamide structure, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide typically involves the reaction of 4-chlorine-N-methylpyridine-2-formamide with 4-amino-3-fluorophenol in the presence of an inorganic base . This method replaces the use of potassium t-butoxide with a safer inorganic base, enhancing the safety and feasibility of industrial production . The reaction is followed by crystallization to obtain the final product, which simplifies the process and reduces environmental impact .

Industrial Production Methods

For industrial production, the method described above is preferred due to its simplicity, cost-effectiveness, and lower environmental pollution . The use of crystallization for separation and purification further enhances the yield and quality of the product, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide has diverse applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The presence of the fluorophenoxy group enhances its binding affinity and selectivity for certain enzymes and receptors. This interaction can modulate various biological processes, including signal transduction and cellular metabolism.

Comparaison Avec Des Composés Similaires

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide can be compared with other similar compounds, such as:

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide: This compound shares a similar structure but differs in the position of the carboxamide group.

4-(4-Amino-3-(4-amino-3-fluorophenoxy)phenoxy)-N-methyl-d3-picolinamide: This compound includes an additional amino group and deuterium labeling, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities .

Activité Biologique

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is a chemical compound with significant potential in medicinal chemistry, particularly in the treatment of various cancers. This compound is structurally characterized by an amino group, a fluorophenoxy group, and a picolinamide moiety. Its synthesis and biological activity have garnered attention due to its role as a precursor in the development of potent therapeutic agents, including Regorafenib, a multi-targeted receptor tyrosine kinase inhibitor.

- Molecular Formula : C13H12FN3O2

- Molecular Weight : 261.25 g/mol

- CAS Number : 757251-39-1

- Appearance : White to yellow powder or crystals

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-N-methylpicolinamide with 4-amino-3-fluorophenol. The process has been optimized for high yield and purity, with reported yields exceeding 89% under controlled conditions . Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity levels.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, potentially modulating pathways relevant to cancer biology. Notably, it has been identified as an inhibitor of Raf kinase, which plays a crucial role in tumor growth and angiogenesis .

Therapeutic Applications

- Cancer Treatment : The compound exhibits potential as a therapeutic agent in treating myeloproliferative disorders and various cancers by inhibiting key signaling pathways involved in cell proliferation and survival.

- Combination Therapy : It can be used in combination with other anti-cancer agents such as epothilone and irinotecan to enhance therapeutic efficacy .

In Vitro Studies

Research has demonstrated that compounds similar to this compound effectively inhibit multiple kinases involved in cancer progression:

- Regorafenib , derived from this compound, has shown IC50 values for various kinases:

Table of Kinase Inhibition Potency

| Kinase Target | IC50 (nM) |

|---|---|

| VEGFR1 | 13 |

| VEGFR2 | 3 |

| VEGFR3 | 22 |

| PDGFRβ | 90 |

| KIT | 46 |

Clinical Implications

Clinical studies involving Regorafenib have highlighted its effectiveness against advanced colorectal cancer, demonstrating significant improvements in patient outcomes when used as a second-line treatment after conventional therapies . The compound's ability to inhibit angiogenesis and tumor cell proliferation underscores its potential in oncology.

Propriétés

IUPAC Name |

4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHJPIPGBODVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676336 | |

| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757251-39-1 | |

| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=757251-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757251391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the advantages of the new synthesis methods for Regorafenib described in the research papers?

A1: The research papers highlight a new synthetic strategy for producing Regorafenib that offers several advantages over previously reported methods. [, ] These advantages include:

- Increased efficiency: The new route reduces the number of synthetic steps required, leading to a more efficient overall process. []

- Higher yield: The optimized reactions result in a significantly improved overall yield of Regorafenib. []

- Practicality: The new method avoids the need for specialized conditions like inert atmospheres, making it more practical for large-scale production. []

- Cost-effectiveness: The use of readily available reagents and milder reaction conditions contributes to a more cost-effective synthesis. [, ]

Q2: Can you explain the role of water-assisted synthesis in the production of Regorafenib?

A2: The research highlights the use of water-assisted synthesis in preparing phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, a crucial building block for Regorafenib. [] This approach offers several benefits:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.